

Common adverse events of Izuforant in clinical trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Izuforant

Cat. No.: B12394326

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Technical Support Center: Izuforant Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with information on the common adverse events observed during clinical trials of **Izuforant**.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of **Izuforant** observed in clinical trials?

A1: Based on available clinical trial data, **Izuforant** has been generally well-tolerated.^{[1][2][3]} In a Phase I study involving healthy volunteers, all tested doses of **Izuforant** were found to be safe and well-tolerated, with no participants discontinuing the study due to adverse events.^{[1][3]} Similarly, a Phase IIa trial investigating **Izuforant** for cholinergic urticaria reported that all experienced adverse events were considered mild. A Phase II study in atopic dermatitis also did not raise any new safety concerns.

Q2: What are the most frequently reported adverse events in clinical trials of **Izuforant**?

A2: In a Phase IIa study of **Izuforant** for cholinergic urticaria, the most commonly reported adverse events were nausea and upper abdominal pain. These events occurred more frequently in the **Izuforant** group compared to the placebo group.

Q3: Were there any serious adverse events (SAEs) reported in **Izuforant** clinical trials?

A3: No treatment-related serious adverse events (SAEs) were reported in the Phase IIa clinical trial of **Izuforant** for cholinergic urticaria. The Phase I study in healthy volunteers also reported no deaths or discontinuations due to adverse events.

Q4: Did any participants discontinue the trials due to adverse events?

A4: No patients discontinued the study as a result of adverse events in the reported Phase I and Phase IIa clinical trials for **Izuforant**.

Summary of Common Adverse Events

The following table summarizes the quantitative data on the most frequently reported adverse events from a Phase IIa clinical trial of **Izuforant** in patients with cholinergic urticaria.

Adverse Event	Izuforant Group (n=19)	Placebo Group (n=19)	Severity
Nausea	3 patients	1 patient	Mild
Upper Abdominal Pain	2 patients	1 patient	Mild

Data from a Phase IIa randomized, double-blind, placebo-controlled, multicentre crossover trial.

Experimental Protocols

Phase I Single and Multiple Ascending Dose Study in Healthy Volunteers

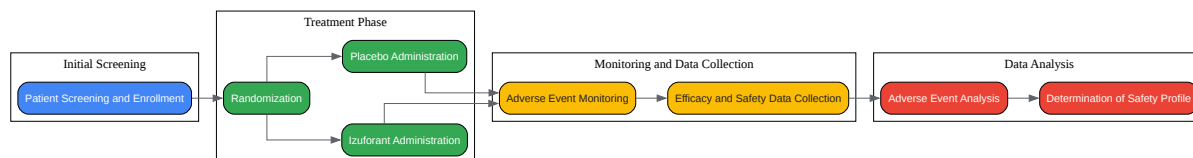
- Study Design: This was a dose-block-randomized, double-blind, placebo-controlled study.
- Participants: 64 healthy volunteers were enrolled.
- Methodology:
 - Single Ascending Dose (SAD): Participants received a single dose of **Izuforant** (ranging from 10 mg to 600 mg) or a placebo.
 - Multiple Ascending Dose (MAD): Participants received daily doses of **Izuforant** (100 mg to 400 mg) or a placebo for a specified period.

- Pharmacokinetic (PK) Analysis: Plasma and urine concentrations of **Izuforant** were measured to evaluate its pharmacokinetic profile.
- Pharmacodynamic (PD) Analysis: An imetit-induced eosinophil shape change (ESC) inhibition test was used to measure the antagonistic effect of **Izuforant** on the H4 receptor.
- Safety Assessment: Safety and tolerability were monitored throughout the study.

Phase IIa Crossover Trial in Patients with Cholinergic Urticaria

- Study Design: This was a randomized, double-blind, placebo-controlled, multicentre, crossover trial.
- Participants: 19 patients with cholinergic urticaria who had an inadequate response to H1 antihistamines were included in the analysis.
- Methodology:
 - Treatment: Patients received **Izuforant** 100 mg twice daily or a placebo. Due to the crossover design, each patient received both treatments at different times.
 - Primary Endpoint: The primary endpoint was the change from baseline in the Urticaria Activity Score.
 - Exploratory Endpoints: Included assessments of Cholinergic Urticaria Activity Score over 7 days, Urticaria Control Test, Physician Global Assessment, Patient Global Assessment of Severity, provocation tests, Dermatology Life Quality Index, and Cholinergic Urticaria Quality of Life.
- Safety Assessment: Safety and tolerability were assessed throughout the trial.

Visualizations



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Caption: Workflow for Monitoring Adverse Events in a Clinical Trial.

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References

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- To cite this document: BenchChem. [Common adverse events of Izuforant in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394326#common-adverse-events-of-izuforant-in-clinical-trials]

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